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Compound of Interest

Compound Name: 2-Ethynyl-5-fluoropyridine

Cat. No.: B1437238

An In-depth Technical Guide to the Chemical Properties of 2-Ethynyl-5-fluoropyridine

Abstract: This technical guide provides a comprehensive overview of the chemical properties,
reactivity, and synthetic applications of 2-Ethynyl-5-fluoropyridine (CAS 884494-34-2). As a
key building block in medicinal chemistry and materials science, this document serves as an
essential resource for researchers, scientists, and drug development professionals. We will
delve into its physicochemical characteristics, spectroscopic signature, and key chemical
transformations, with a focus on the causality behind its reactivity and its utility in the synthesis
of complex molecular architectures.

Introduction: A Versatile Building Block

2-Ethynyl-5-fluoropyridine is a heterocyclic compound featuring a pyridine ring substituted
with a terminal alkyne at the 2-position and a fluorine atom at the 5-position.[1] This unique
arrangement of functional groups imparts a rich and versatile reactivity profile, making it a
highly valuable intermediate in organic synthesis.

The pyridine core is a prevalent scaffold in numerous pharmaceuticals. The strategic
incorporation of a fluorine atom is a well-established medicinal chemistry tactic to enhance key
drug-like properties, such as metabolic stability, bioavailability, and target binding affinity, by
modulating the electronic environment and lipophilicity.[2] Furthermore, the terminal ethynyl
group serves as an exceptionally versatile synthetic handle, enabling the construction of
carbon-carbon and carbon-heteroatom bonds through a variety of reliable and high-yielding
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chemical transformations.[1] Its application is particularly noted in the development of

pharmaceuticals where precise molecular engineering is paramount.[1]

Molecular and Physicochemical Properties

Accurate identification and understanding of the basic physical properties of a chemical

reagent are fundamental to its successful application in research.

Chemical Structure and Identifiers
IUPAC Name: 2-ethynyl-5-fluoropyridine[3]

CAS Number: 884494-34-2[1][3][4][5]

Molecular Formula: C7HaFN[1][4]

SMILES: C(#C)C1=CC=C(F)C=N1[1]

InChl Key: KHCIVRLMGQEZPB-UHFFFAOY SA-N[1][3]

Physicochemical Data

The properties of 2-Ethynyl-5-fluoropyridine are summarized in the table below. These

values are critical for planning reactions, purification, and storage.

Property Value Source(s)

Molecular Weight 121.11 g/mol [41[6]
Off-white to light yellow solid or

Appearance o [1][6]
colorless to pale yellow liquid

Boiling Point 150.6 + 25.0 °C (Predicted) [6]

Density 1.15 + 0.1 g/cm3 (Predicted) [6]

pKa -0.16 + 0.22 (Predicted) [6]
Store under inert gas (Nitrogen

Storage [6]

or Argon) at 2-8°C
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Spectroscopic Data Analysis

Confirmation of the structure and purity of 2-Ethynyl-5-fluoropyridine is typically achieved
through standard spectroscopic methods. While specific spectra should be run for each batch,
the expected features are outlined below.

e 'H NMR: The proton NMR spectrum is expected to show four distinct signals. The acetylenic
proton (C-H) should appear as a singlet in the range of d 3.0-3.5 ppm. The three protons on
the pyridine ring will appear in the aromatic region (& 7.0-8.5 ppm) and will exhibit complex
splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

e 13C NMR: The carbon NMR spectrum should display seven unique carbon signals. The two
sp-hybridized carbons of the alkyne group are expected in the d 70-90 ppm range. The five
carbons of the fluoropyridine ring will appear in the aromatic region (6 110-160 ppm), with
their chemical shifts influenced by the nitrogen and fluorine atoms. Carbon signals will also
show coupling to the fluorine atom (C-F coupling).

» IR Spectroscopy: The infrared spectrum provides key information about the functional
groups. A sharp, weak absorption around 3300 cm~1 is characteristic of the =C-H stretch. A
weak to medium absorption around 2100-2150 cm~* corresponds to the C=C triple bond
stretch. Strong absorptions in the 1400-1600 cm~* range will be present, corresponding to
the C=C and C=N stretching vibrations of the aromatic pyridine ring. A C-F stretch will also
be present, typically in the 1000-1200 cm~1 region.

Reactivity and Key Synthetic Transformations

The synthetic utility of 2-Ethynyl-5-fluoropyridine is dominated by the reactivity of its terminal
alkyne functionality. This group provides a gateway to a vast array of molecular structures
through well-established coupling and cycloaddition chemistries.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is arguably the most important reaction for terminal alkynes, forming
a C(sp)-C(sp?) bond between the alkyne and an aryl or vinyl halide.[7] This reaction is
catalyzed by a combination of palladium and copper salts and requires a base, typically an
amine like triethylamine or diisopropylamine, which also serves as the solvent.[7]
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Causality of Experimental Choice:

o Palladium Catalyst (e.g., Pd(PPhs)s, PdCI2(PPhs)2): The palladium complex is the primary
catalyst, undergoing a catalytic cycle of oxidative addition to the aryl/vinyl halide and
reductive elimination to form the final product.[7]

o Copper(l) Co-catalyst (e.g., Cul): The role of the copper(l) salt is to react with the terminal
alkyne to form a copper(l) acetylide intermediate. This intermediate is more nucleophilic than
the parent alkyne and undergoes rapid transmetalation with the palladium(ll) complex,
facilitating the overall catalytic cycle and allowing the reaction to proceed under mild
conditions (often room temperature).[8]

o Base (e.g., EtsN): The base is crucial for deprotonating the terminal alkyne, enabling the
formation of the copper acetylide. It also serves to neutralize the hydrogen halide (HX)
produced during the reaction.

Palladium Catalytic Cycle
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Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction.

Protocol: General Procedure for Sonogashira Coupling

This protocol is a representative example and may require optimization for specific substrates.
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» To a degassed solution of the aryl/vinyl halide (1.0 equiv) and 2-Ethynyl-5-fluoropyridine
(1.1 equiv) in a suitable solvent mixture (e.g., THF/EtsN, 2:1 ratio), add the palladium catalyst
(e.g., Pd(PPhs)a4, 0.05 equiv) and copper(l) iodide (Cul, 0.1 equiv).[9]

o Degas the reaction mixture again for 5-10 minutes by bubbling argon or nitrogen through the
solution.

 Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its
progress by TLC or LC-MS.

o Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g.,
ethyl acetate), and wash with saturated aqueous NH4Cl and brine.

e Dry the organic layer over anhydrous Na2SOa4 or MgSOa, filter, and concentrate under
reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to yield the desired
coupled product.

Cycloaddition Reactions

The carbon-carbon triple bond of 2-Ethynyl-5-fluoropyridine is an excellent dienophile or
dipolarophile for various cycloaddition reactions, providing access to a wide range of five- and
six-membered heterocyclic systems.[10] These reactions are powerful tools for rapidly
increasing molecular complexity.

o [3+2] Dipolar Cycloadditions: The alkyne can react with 1,3-dipoles such as azides (Huisgen
cycloaddition, often copper-catalyzed to form triazoles), nitrile oxides (to form isoxazoles), or
nitrones (to form isoxazolines).[11] These reactions are highly valuable for creating five-
membered heterocycles, which are common maotifs in bioactive molecules.

e [4+2] Cycloadditions (Diels-Alder): While less common for simple alkynes, electron-deficient
alkynes can participate as dienophiles in Diels-Alder reactions with electron-rich dienes to
form six-membered rings.

e [2+2+2] Cycloadditions: Transition metal-catalyzed (e.g., Co, Rh, Ni) trimerization of the
alkyne with other alkynes or nitriles can efficiently construct substituted benzene or pyridine
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rings, respectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1437238?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

